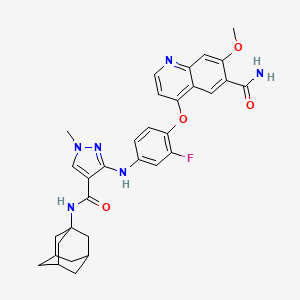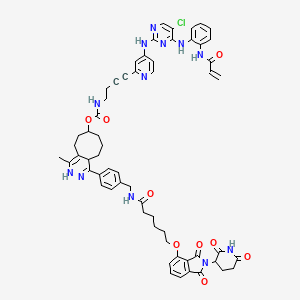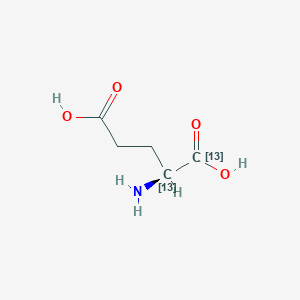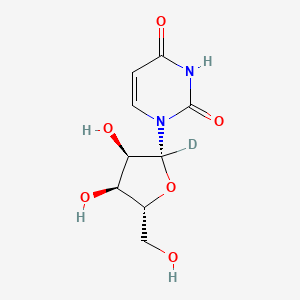
Mono-iso-propyl phthalate-3,4,5,6-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-iso-propyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of mono-iso-propyl phthalate and is used primarily in scientific research . The incorporation of deuterium can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it valuable for various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono-iso-propyl phthalate-3,4,5,6-D4 is synthesized by substituting the hydrogen atoms in mono-iso-propyl phthalate with deuterium atoms. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carried out in specialized facilities equipped to handle isotopic labeling and ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Mono-iso-propyl phthalate-3,4,5,6-D4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalate derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phthalate esters, while reduction can produce alcohol derivatives .
Scientific Research Applications
Mono-iso-propyl phthalate-3,4,5,6-D4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of phthalates in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and compounds with enhanced properties
Mechanism of Action
The mechanism of action of mono-iso-propyl phthalate-3,4,5,6-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s stability and reactivity, affecting its overall behavior in chemical and biological systems. The specific pathways and targets depend on the context of its use, such as in drug development or metabolic studies .
Comparison with Similar Compounds
Mono-iso-propyl phthalate-3,4,5,6-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Mono-iso-propyl phthalate: The non-deuterated form of the compound.
Mono-n-propyl phthalate-3,4,5,6-D4: Another deuterium-labeled phthalate with a different alkyl group.
Di-n-butyl phthalate: A phthalate ester with different alkyl groups and no deuterium labeling
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications, particularly in studying metabolic and pharmacokinetic processes .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-propan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13)/i3D,4D,5D,6D |
InChI Key |
CXJOEMLCEGZVPL-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


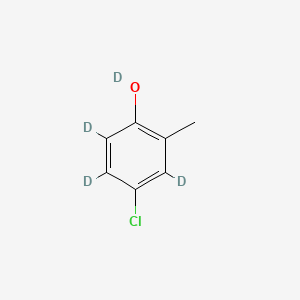
![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
